2,4-Dibromo-4,4-difluorobutyl acetate
Description
Such compounds typically exhibit unique physicochemical properties due to halogen substituents, including increased molecular weight, altered polarity, and enhanced stability. Bromine atoms at positions 2 and 4, combined with two fluorine atoms at position 4, likely influence reactivity and solubility compared to non-halogenated or mono-halogenated acetates. Synthetically, similar compounds (e.g., 4-chloro-4,4-difluoro-2-methylbutyl benzoate) are prepared via esterification or halogenation protocols, as noted in .
Properties
Molecular Formula |
C6H8Br2F2O2 |
|---|---|
Molecular Weight |
309.93 g/mol |
IUPAC Name |
(2,4-dibromo-4,4-difluorobutyl) acetate |
InChI |
InChI=1S/C6H8Br2F2O2/c1-4(11)12-3-5(7)2-6(8,9)10/h5H,2-3H2,1H3 |
InChI Key |
BSVAZOBVSZVMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CC(F)(F)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Effects :
- Bromine increases molecular weight and may enhance lipophilicity. For example, 2,6-Dibromo-4-fluorobenzyl acetate (325.96 g/mol) has a higher molecular weight than 2-Bromo-4,4,4-trifluorobutyl acetate (249.03 g/mol) due to additional bromine and aromaticity .
Structural Backbone :
- Benzyl acetates (e.g., 2,6-Dibromo-4-fluorobenzyl acetate ) exhibit higher rigidity and thermal stability compared to aliphatic acetates like 2-Bromo-4,4,4-trifluorobutyl acetate .
- Methyl or branched alkyl groups (e.g., in 4-chloro-4,4-difluoro-2-methylbutyl benzoate ) introduce steric hindrance, affecting reactivity .
Research Findings and Limitations
Limitations:
Direct data on 2,4-Dibromo-4,4-difluorobutyl acetate is absent in the provided evidence. Applications inferred from vinyl acetate polymers () are speculative for halogenated derivatives.
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